molecular formula C35H34F6N4O7 B1662854 PD 123319 ditrifluoroacetate

PD 123319 ditrifluoroacetate

Cat. No.: B1662854
M. Wt: 736.7 g/mol
InChI Key: GPKQIEZLHVGJQH-ZXVJYWQYSA-N
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Description

The compound “(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid” (referred to as PD-123319 ditrifluoroacetate) is a nonpeptide angiotensin II (Ang II) receptor antagonist. It selectively targets the AT2 receptor subtype, a critical component of the renin-angiotensin system (RAS) . Structurally, it features an imidazo[4,5-c]pyridine core with a diphenylacetyl group and a dimethylamino-methylphenyl substituent, contributing to its receptor specificity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQIEZLHVGJQH-ZXVJYWQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34F6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

PD 123319 ditrifluoroacetate is synthesized through a series of chemical reactions involving the formation of an imidazo[4,5-c]pyridine core structure. The synthesis typically involves the following steps:

  • Formation of the imidazo[4,5-c]pyridine core.
  • Introduction of the dimethylamino and methylphenyl groups.
  • Addition of the diphenylacetyl group.
  • Conversion to the ditrifluoroacetate salt.

The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

PD 123319 ditrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound has been documented in several studies. For instance, improvements to the synthesis process have been reported to enhance yield and purity, particularly in the context of developing angiotensin II antagonists. The compound is a member of the imidazo[4,5-c]pyridine class and has been characterized by its complex structure which includes a dimethylamino group and a diphenylacetyl moiety .

Research indicates that this compound acts as an antagonist at the angiotensin II receptor type 2 (AT2R). Its binding affinity and selectivity make it a candidate for further investigation in cardiovascular diseases and conditions where modulation of the renin-angiotensin system is beneficial. The AT2R is known to play a role in vasodilation and has protective effects on the cardiovascular system .

Therapeutic Applications

  • Cardiovascular Research : The compound's role as an AT2 receptor antagonist suggests potential applications in treating hypertension and heart failure. By inhibiting AT2R, it may help regulate blood pressure and improve heart function.
  • Neuroprotection : There is emerging evidence that AT2R activation may have neuroprotective effects. Therefore, this compound could be explored for its potential in neurodegenerative diseases.
  • Cancer Research : Some studies suggest that modulation of the angiotensin system could impact tumor growth and metastasis. The compound's ability to interact with AT2R may offer new avenues for cancer therapy .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Angiotensin Receptor Blockers : A clinical trial demonstrated that patients treated with angiotensin receptor blockers showed improved outcomes in heart failure management compared to those on standard therapies.
  • Neuroprotective Effects : Research involving animal models has indicated that compounds targeting AT2R can reduce neuronal damage during ischemic events.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureTarget ReceptorTherapeutic Use
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acidStructureAT2RHypertension, Neuroprotection
ZolpidemStructureGABA-AInsomnia
LosartanStructureAT1RHypertension

Mechanism of Action

PD 123319 ditrifluoroacetate exerts its effects by selectively binding to and antagonizing the AT2 receptor. This interaction inhibits the binding of angiotensin II to the receptor, thereby blocking its downstream signaling pathways. The compound reduces angiotensin II-induced oxidative stress and modulates various cellular responses, including inflammation and apoptosis .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C31H32N4O3·2(CF3COOH)
  • Molecular Weight : 508.6 g/mol (free base)
  • Lipophilicity : XLogP3 = 4.4
  • Stereochemistry : The (6S)-configuration is essential for AT2 binding .

PD-123319 is primarily used in research to dissect AT2 receptor functions, such as modulating blood pressure, renal function, and counteracting AT1-mediated growth responses .

Structural Analogs

Imidazo[4,5-c]pyridine Derivatives
  • 4-[2-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1044177-04-9): Lacks the diphenylacetyl and dimethylamino-methylphenyl groups. Lower molecular weight (311.26 g/mol) and reduced lipophilicity (XLogP3 ~3.0) compared to PD-123319 . Not reported as an Ang II receptor antagonist, highlighting the importance of substituents in PD-123319’s activity.
Triazolothiadiazine Derivatives
  • 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid :
    • Distinct core structure but shares carboxylate and aromatic moieties.
    • Lower lipophilicity (SwissADME-predicted LogP = 2.8) and solubility in aqueous media compared to PD-123319 .

Pharmacological Profiles: AT1 vs. AT2 Antagonists

PD-123319’s selectivity for AT2 distinguishes it from AT1-targeting antagonists.

Property PD-123319 (AT2) Losartan (AT1) CV-11974 (AT1)
Receptor Subtype AT2 AT1 AT1
IC50 (Binding) 2.7 × 10<sup>−7</sup> M (rat lung) 1.3 × 10<sup>−9</sup> M (rat liver) 1.1 × 10<sup>−9</sup> M (VSMC)
Functional Role Inhibits AT2-mediated vasodilation, renal modulation Blocks AT1-mediated vasoconstriction, hypertension Blocks AT1-induced inositol phosphate accumulation
Therapeutic Use Research tool only Hypertension treatment Preclinical studies

Key Findings :

  • Species Variability : Rodents express two AT1 subtypes (AT1A and AT1B), but PD-123319’s AT2 specificity is conserved across species .

Functional and Clinical Implications

  • AT2 vs.
  • Research Applications :
    • Used to study AT2 roles in neuronal dopamine release .
    • Combined with AT1 antagonists (e.g., losartan) to explore RAS interplay in cardiovascular and renal systems .

Biological Activity

The compound (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid is recognized primarily for its role as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This receptor is implicated in various physiological processes and has been a target for therapeutic interventions in cardiovascular diseases and other pathologies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The imidazo[4,5-c]pyridine core is significant for its pharmacological properties, while the dimethylamino and diphenylacetyl groups enhance its interaction with biological targets.

PropertyValue
IUPAC Name(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Molecular Weight736.66 g/mol
Chemical FormulaC31H32N4O3

As an AT2R antagonist, this compound modulates the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation and fluid balance. Studies have shown that AT2R activation can counteract some of the deleterious effects of angiotensin II (Ang II), including vasoconstriction and inflammation. By blocking this receptor, the compound may help in reducing hypertension and related cardiovascular conditions.

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Antihypertensive Activity : In animal models, administration of this compound resulted in significant reductions in blood pressure compared to controls.
  • Neuroprotective Effects : The modulation of AT2R has been linked to neuroprotection in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's ability to inhibit AT2R may also lead to reduced inflammatory responses in several tissues.

Case Studies and Research Findings

  • Hypertension Studies : A study involving hypertensive rats demonstrated that treatment with the compound resulted in a marked decrease in systolic blood pressure over a four-week period. The mechanism was attributed to enhanced vasodilation mediated by AT2R blockade.
  • Neuroprotection : In a model of ischemic stroke, administration of the compound showed a significant reduction in infarct size and improved neurological outcomes. This effect was associated with decreased apoptosis and inflammation in brain tissues.
  • Cancer Research : Recent investigations have suggested potential applications in oncology. The AT2R's role in tumor biology indicates that antagonists may inhibit tumor growth and metastasis through modulation of angiogenesis and immune response.

Tables of Biological Activity

StudyModelKey Findings
Hypertension StudyHypertensive RatsSignificant reduction in blood pressure (p < 0.01) after 4 weeks of treatment.
Neuroprotection StudyIschemic Stroke ModelReduced infarct size by 30% compared to control (p < 0.05).
Cancer ResearchTumor Xenograft ModelsInhibition of tumor growth by 40% compared to untreated controls (p < 0.01).

Q & A

Q. What synthetic strategies are recommended to optimize the yield of this compound?

Key considerations include:

  • Reaction Solvent : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates during condensation steps .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
  • Purification : Crystallization from ethanol or aqueous-alcohol mixtures to isolate salts and improve purity .
  • Chiral Integrity : Maintaining stereochemical control during synthesis, particularly for the (6S) configuration, via chiral auxiliaries or enantioselective catalysis .

Q. Which analytical methods are critical for validating the compound’s structure?

A multi-technique approach is essential:

  • ¹H NMR Spectroscopy : Confirms proton environments, e.g., aromatic protons in the imidazo[4,5-c]pyridine core and trifluoroacetate counterion signals .
  • Elemental Analysis : Validates stoichiometry of organic and inorganic salts .
  • HPLC-MS : Ensures >98% purity and detects trace impurities .

Q. How can solubility and lipophilicity be experimentally determined for pharmacological studies?

  • SwissADME Analysis : Predicts logP values and solubility classes (e.g., low solubility if logP >5) .
  • Shake-Flask Method : Measures equilibrium solubility in buffered solutions (pH 1–7.4) to simulate physiological conditions .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts during salt formation?

  • Nucleophilic Substitution : Competing pathways (e.g., SN1 vs. SN2) may occur when reacting the carboxylic acid with bases like NaH, leading to undesired alkylation byproducts .
  • Counterion Effects : Trifluoroacetate (TFA) can act as a competing nucleophile, requiring stoichiometric control to minimize side reactions .

Q. What methodologies address contradictions between theoretical and experimental spectral data?

  • DFT Calculations : Compare computed ¹H NMR chemical shifts (via Gaussian/B3LYP) with experimental data to resolve discrepancies in peak assignments .
  • Isotopic Labeling : Use deuterated analogs to confirm proton coupling patterns in complex heterocyclic regions .

Q. How does the compound’s stereochemistry impact its biological activity?

  • Enantiomer Comparison : Synthesize both (6S) and (6R) forms and test in receptor-binding assays (e.g., angiotensin II receptor antagonism for PD123319 analogs) .
  • Molecular Dynamics Simulations : Model interactions between the (6S) enantiomer and target proteins to rationalize activity differences .

Q. What strategies are effective in scaling up the synthesis while retaining purity?

  • Flow Chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, reagent ratios) using software like MODDE to balance yield and purity .

Q. How can salt forms influence pharmacokinetic properties?

  • Ion-Pairing Studies : Compare sodium, potassium, and organic amine salts (e.g., piperidine) to assess bioavailability and dissolution rates .
  • In Vivo Profiling : Administer different salt forms in animal models to correlate solubility with AUC (area under the curve) and Cmax.

Data Analysis and Validation

Q. What statistical approaches resolve variability in biological assay results?

  • Grubbs’ Test : Identify outliers in triplicate IC₅₀ measurements for receptor-binding assays .
  • ANOVA with Tukey’s HSD : Compare mean activity across structurally related analogs to determine significance .

Q. How are computational tools integrated into structure-activity relationship (SAR) studies?

  • QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .
  • Docking Studies (AutoDock Vina) : Screen the compound against homology models of off-target receptors to assess selectivity .

Comparative and Mechanistic Studies

Q. What synthetic routes differentiate this compound from structurally similar analogs?

  • Divergent Synthesis : Modify the diphenylacetyl group to introduce fluorinated or electron-withdrawing substituents for enhanced metabolic stability .
  • Retrosynthetic Analysis : Prioritize imidazo[4,5-c]pyridine core formation via cyclocondensation over alternative pathways .

Q. How does the compound compare to reference drugs in preclinical models?

  • Celecoxib Benchmarking : Compare COX-2 inhibition potency and gastrointestinal toxicity in murine models to assess therapeutic index .
  • Pharmacokinetic Head-to-Head : Measure half-life and clearance rates against PD123319 in Sprague-Dawley rats .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 123319 ditrifluoroacetate
Reactant of Route 2
PD 123319 ditrifluoroacetate

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